molecular formula C16H15N3S B12552895 1-Anilino-5-methyl-4-phenyl-1,3-dihydro-2H-imidazole-2-thione CAS No. 191349-06-1

1-Anilino-5-methyl-4-phenyl-1,3-dihydro-2H-imidazole-2-thione

Cat. No.: B12552895
CAS No.: 191349-06-1
M. Wt: 281.4 g/mol
InChI Key: YQISXCLGAAZPTF-UHFFFAOYSA-N
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Description

1-Anilino-5-methyl-4-phenyl-1,3-dihydro-2H-imidazole-2-thione is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an imidazole ring substituted with an anilino group, a methyl group, and a phenyl group, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Anilino-5-methyl-4-phenyl-1,3-dihydro-2H-imidazole-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of aniline, acetophenone, and thiourea in the presence of a catalyst such as hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-Anilino-5-methyl-4-phenyl-1,3-dihydro-2H-imidazole-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The anilino and phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-Anilino-5-methyl-4-phenyl-1,3-dihydro-2H-imidazole-2-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-Anilino-5-methyl-4-phenyl-1,3-dihydro-2H-imidazole-2-thione involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential proteins in bacteria. The compound’s anticancer properties could be related to its ability to induce apoptosis in cancer cells by interacting with specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2-imidazolethiol: Similar structure but with a methyl group instead of an anilino group.

    2-Mercaptoimidazole: Lacks the phenyl and anilino groups.

    Methimazole: Contains a methyl group and is used as an antithyroid drug.

Uniqueness

1-Anilino-5-methyl-4-phenyl-1,3-dihydro-2H-imidazole-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the anilino group enhances its potential for interactions with biological targets, making it a valuable compound for drug discovery and development.

Properties

CAS No.

191349-06-1

Molecular Formula

C16H15N3S

Molecular Weight

281.4 g/mol

IUPAC Name

3-anilino-4-methyl-5-phenyl-1H-imidazole-2-thione

InChI

InChI=1S/C16H15N3S/c1-12-15(13-8-4-2-5-9-13)17-16(20)19(12)18-14-10-6-3-7-11-14/h2-11,18H,1H3,(H,17,20)

InChI Key

YQISXCLGAAZPTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=S)N1NC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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